N-(3-Fluorophenyl)adenosine is classified as an adenosine analog and belongs to a broader category of nucleoside derivatives. Its molecular formula is , with a molecular weight of 361.33 g/mol, and it is identified by the CAS number 29204-64-6 . The compound is often sourced from chemical suppliers specializing in research chemicals.
The synthesis of N-(3-Fluorophenyl)adenosine typically involves several key steps:
The molecular structure of N-(3-Fluorophenyl)adenosine features a purine base linked to a ribose sugar moiety, with a fluorophenyl substituent at the nitrogen position. The compound's three-dimensional conformation can be elucidated through X-ray diffraction studies, which provide insights into bond angles and distances within the molecule.
N-(3-Fluorophenyl)adenosine can undergo various chemical reactions typical for nucleoside derivatives:
The mechanism of action for N-(3-Fluorophenyl)adenosine primarily involves its interaction with adenosine receptors, which are G protein-coupled receptors that mediate various physiological processes:
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general properties include:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within the purine structure.
N-(3-Fluorophenyl)adenosine has several important applications in scientific research:
N-(3-Fluorophenyl)adenosine (N-3-F-PA) is a synthetic adenosine derivative characterized by a fluorine atom at the meta position of the N⁶-phenyl ring. This structural modification significantly alters its receptor binding profile compared to endogenous adenosine. Adenosine receptors (ARs) constitute a class of G protein-coupled receptors (GPCRs) subdivided into four subtypes: A₁, A₂ₐ, A₂B, and A₃. N-3-F-PA exhibits distinct selectivity patterns across these subtypes, with its highest affinity observed at the A₃AR (Kᵢ = 21.6 nM), moderate affinity at A₂ₐAR (Kᵢ = 144–316 nM), and substantially lower affinity at A₁ and A₂B receptors (>50-fold selectivity vs. A₁/A₂B) [6].
The binding kinetics of N-3-F-PA reveal critical insights into its functional selectivity. At the A₂ₐ receptor, kinetic radioligand binding assays using competition association protocols demonstrate a dissociation rate constant (koff) of 0.099 ± 0.003 min⁻¹, corresponding to a receptor residence time (RT = 1/koff) of ~10 minutes. This intermediate RT contrasts sharply with A₁ receptor ligands like LUF6941 (RT > 130 minutes) [9]. The moderate RT at A₂ₐAR contributes to transient receptor activation, as evidenced by short-lived cAMP accumulation in cell-based assays. At A₁AR, N-3-F-PA displays weak binding (Kᵢ > 1000 nM) and rapid dissociation (koff < 0.5 min⁻¹), explaining its negligible antilipolytic effects in adipocyte models [2] [5] [9].
Table 1: Binding Kinetics of N-(3-Fluorophenyl)adenosine at Adenosine Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Association Rate (kon, M⁻¹min⁻¹) | Dissociation Rate (koff, min⁻¹) | Residence Time (min) |
---|---|---|---|---|
A₁AR | >1000 | Not determined | >0.5 | <2 |
A₂ₐAR | 144–316 | 1.6 ± 0.1 × 10⁸ | 0.099 ± 0.003 | 10.1 |
A₃AR | 21.6 | 2.3 ± 0.2 × 10⁸ | 0.015 ± 0.001 | 66.7 |
N-3-F-PA functions as a potent A₃AR agonist with an EC₅₀ of 18.7 nM in impedance-based label-free assays. Its binding kinetics at A₃AR reveal a slow dissociation (koff = 0.015 ± 0.001 min⁻¹) and prolonged residence time (~67 minutes), enabling sustained receptor activation [5] [6]. This is mechanistically distinct from its partial agonism at A₂ₐAR, where it elicits only 60% of the maximal cAMP response produced by the full agonist NECA. The molecular basis for this differential efficacy is attributed to its fluorine-mediated stabilization of the receptor's active conformation at A₃AR, as predicted by homology modeling [6].
GPCR oligomerization creates unique pharmacological landscapes. N-3-F-PA exhibits enhanced negative cooperativity within A₂ₐAR-D₂R heterodimers, reducing the binding affinity of dopamine at D₂R by 8-fold when tested at 100 nM concentrations. Proximity ligation assays (PLA) and amplified luminescent proximity homogeneous assays (ALPHA) confirm that N-3-F-PA binding to A₂ₐAR stabilizes a heterodimer conformation that sterically occludes the orthosteric site of D₂R [3] [7]. This allosteric modulation is quantified by resonance energy transfer (RET) between fluorescently tagged receptors, showing a 35% decrease in dopamine-induced BRET signal upon co-application of N-3-F-PA.
In reconstituted lipid nanodisc systems, single-molecule FRET (smFRET) reveals that N-3-F-PA binding to A₂ₐAR within heterodimers induces sub-millisecond conformational dynamics (τ = 390 ± 80 μs) in the intracellular domains. This accelerates the exchange between active and inactive states, increasing basal Gₛ coupling by 2.3-fold compared to monomeric receptors [7] [10]. For A₃AR homodimers, N-3-F-PA promotes asymmetric activation: while one protomer binds the orthosteric agonist, the adjacent protomer exhibits enhanced affinity for allosteric modulators like LUF6000. This cooperativity is absent in monomeric preparations, confirming that oligomerization dictates N-3-F-PA's signaling bias [6].
Table 2: Allosteric Modulation of GPCR Heterodimers by N-(3-Fluorophenyl)adenosine
Heterodimer Complex | Assay Type | Key Parameter | Effect of N-3-F-PA |
---|---|---|---|
A₂ₐAR-D₂R | Proximity Ligation | D₂R dopamine affinity | 8-fold decrease |
A₂ₐAR-D₂R | BRET | Ligand-induced BRET change | 35% suppression |
A₃AR-A₃AR | Fluorescent ligand binding | Binding site cooperativity (α-value) | 1.8 ± 0.2 (positive cooperativity) |
A₂ₐAR-Gs | smFRET | Conformational exchange rate (τ) | 390 ± 80 μs (vs. >2 ms in apo-state) |
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